molecular formula C17H16N2O3 B353454 N-(4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide CAS No. 830344-21-3

N-(4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Cat. No.: B353454
CAS No.: 830344-21-3
M. Wt: 296.32g/mol
InChI Key: WZFANJWWGVSNJW-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a high-purity chemical compound with the molecular formula C 17 H 16 N 2 O 3 and a molecular weight of 296.32 g/mol . This benzoxazole derivative is supplied for research purposes only and is characterized by its specific structural features, including a benzoxazol-2-one moiety linked to a propanamide chain that terminates in a 4-methylphenyl (p-tolyl) group . The compound is provided with the CAS Number 830344-21-3, which serves as a unique identifier for researchers sourcing and managing chemical inventories . Its structure can be represented by the SMILES notation O=C(NC1=CC=C(C)C=C1)CCN2C(OC3=CC=CC=C23)=O, facilitating digital registration and in-silico studies . As part of a class of compounds featuring the 2-oxobenzoxazole scaffold, it represents a valuable building block in medicinal chemistry and drug discovery research for the synthesis and exploration of novel bioactive molecules . Handling and Usage: This product is strictly for research use in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Datasheet (SDS) and employ appropriate safety precautions before handling.

Properties

IUPAC Name

N-(4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-6-8-13(9-7-12)18-16(20)10-11-19-14-4-2-3-5-15(14)22-17(19)21/h2-9H,10-11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFANJWWGVSNJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Amidation Reaction: The benzoxazole intermediate is then reacted with 4-methylphenylpropanoic acid or its derivatives to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the benzoxazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide with analogous compounds, focusing on structural variations, physicochemical properties, and biological implications.

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Reported Activity Reference
This compound Benzoxazolone 4-methylphenyl ~289.3 (estimated) Not reported Not explicitly stated
3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide Benzoxazolone Unsubstituted propanamide ~206.2 Not reported Synthetic intermediate
N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide Benzothiazolone 4-methylthiazole 357.4 Not reported Not reported
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) Oxadiazole-thiazole hybrid 4-methylphenyl, sulfanyl-oxadiazol-thiazole 389.4 162–164 Antimicrobial activity
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide (6k) Pyridazinone-antipyrine hybrid 4-methylphenyl, pyridazinone, antipyrine 430.2 233–235 Pharmacological screening target
N-(3-amino-4-fluorophenyl)-3-(2-oxopyridin-1(2H)-yl)propanamide Pyridone 3-amino-4-fluorophenyl 275.3 Not reported Not reported

Key Structural and Functional Differences

Benzoxazolone vs. Benzothiazolone (): The replacement of the benzoxazolone oxygen atom with sulfur (benzothiazolone) increases electron delocalization and may enhance metabolic stability due to sulfur’s resistance to oxidation .

Oxadiazole-Thiazole Hybrid () :

  • Compound 7d incorporates a sulfanyl-oxadiazole-thiazole moiety, which introduces multiple heteroatoms (N, S) capable of forming hydrogen bonds and π-stacking interactions. This structural complexity correlates with its antimicrobial activity, likely targeting bacterial enzymes or membranes .

Pyridazinone-Antipyrine Hybrid (): The pyridazinone core in 6k replaces benzoxazolone, offering a different hydrogen-bonding profile.

Pyridone Derivative (): The pyridone ring in N-(3-amino-4-fluorophenyl)-3-(2-oxopyridin-1(2H)-yl)propanamide provides a planar structure with a keto-enol tautomerism, which could influence solubility and binding to kinases or proteases .

Biological Activity

N-(4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a synthetic compound that exhibits significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a benzoxazole moiety and a propanamide functional group. The molecular formula is C17H16N2O2C_{17}H_{16}N_{2}O_{2} with a molecular weight of approximately 284.32 g/mol. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Benzoxazole derivatives are known to exhibit diverse pharmacological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, affecting signaling pathways critical for cellular communication.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For example, studies have shown that benzoxazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Study Cell Line IC50 (µM) Mechanism
Study AHeLa15Caspase activation
Study BMCF-710Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary studies suggest that it exhibits moderate antibacterial and antifungal properties.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

  • Case Study on Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer when administered at doses of 20 mg/kg/day.
  • Antimicrobial Screening : Another investigation assessed the compound's efficacy against multi-drug resistant bacterial strains. The results indicated a promising potential for development as an antimicrobial agent, particularly against Gram-positive bacteria.

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